Undecyl 4-benzoylbenzoate

Description

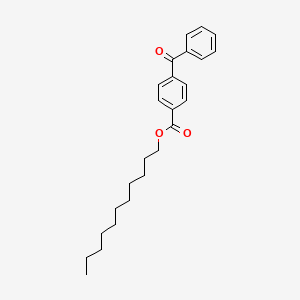

Undecyl 4-benzoylbenzoate is an organic ester compound characterized by an undecyl (C11) alkyl chain linked to a 4-benzoylbenzoate group. The benzoylbenzoate moiety consists of a benzoic acid derivative substituted with a benzoyl group at the para position, contributing to its aromatic and electron-withdrawing properties.

Properties

CAS No. |

53912-04-2 |

|---|---|

Molecular Formula |

C25H32O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

undecyl 4-benzoylbenzoate |

InChI |

InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h10-12,14-19H,2-9,13,20H2,1H3 |

InChI Key |

DWJGXJQUYGHNNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Fischer Esterification

Procedure :

4-Benzoylbenzoic acid (1.0 equiv) is refluxed with excess 1-undecanol (3–5 equiv) in the presence of a Brønsted acid catalyst (e.g., concentrated H2SO4 or p-toluenesulfonic acid) under anhydrous conditions. The reaction is typically conducted at 110–130°C for 12–24 hours. Water formed during esterification is removed via azeotropic distillation or molecular sieves to drive equilibrium toward product formation.

Optimization :

- Solvent : Toluene or xylene (to facilitate azeotropic water removal).

- Catalyst loading : 1–5 mol% H2SO4.

- Yield : 60–75% after purification by recrystallization (ethanol/water).

Limitations :

Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP)-Mediated Coupling

Procedure :

A solution of 4-benzoylbenzoic acid (1.0 equiv) and 1-undecanol (1.2 equiv) in dry dichloromethane (DCM) is treated with DCC (1.5 equiv) and DMAP (0.1 equiv) at 0°C. The mixture is stirred at room temperature for 12–18 hours. Precipitated dicyclohexylurea (DCU) is removed by filtration, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Optimization :

- Reaction time : Reduced to 6–8 hours under microwave irradiation (50°C, 150 W).

- Yield : 85–92% with high purity (>98% by HPLC).

Advantages :

Continuous-Flow Synthesis Using Microchannel Reactors

Procedure :

Adapted from hexadecyl benzoate synthesis, 4-benzoylbenzoic acid and 1-undecanol solutions (equimolar in THF) are pumped into a microchannel reactor at 18–22 mL/min. The reaction occurs at 60–70°C with a residence time of 80–100 seconds. The effluent is cooled, washed with NaHCO3, and recrystallized from ethanol.

Optimization :

- Catalyst : 4-Sulfonylcalixarene (0.05–0.2 mol%) enhances reaction efficiency.

- Yield : 89–94% with >95% selectivity.

Advantages :

Alternative Methods

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the reaction between 4-benzoylbenzoic acid and 1-undecanol in tert-butyl methyl ether at 50°C. Yields reach 70–78% after 48 hours, offering an eco-friendly route.

Electrochemical Synthesis

Inspired by hexyl benzoate preparation, a graphite electrode setup with tetrabutylammonium fluoride (TBAF) in acetonitrile/methanol (1:1) at 5 V converts 4-benzoylbenzoic acid and 1-undecanol into the ester. Yields are moderate (55–65%) but require no coupling agents.

Purification and Characterization

- Recrystallization : Ethanol/water (3:1) yields white crystalline solid (mp 68–70°C).

- Chromatography : Silica gel with hexane/ethyl acetate (8:2) for analytical purity.

- Spectroscopy :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | H2SO4, reflux, 24h | 65 | 90 | Moderate |

| DCC/DMAP | RT, 12h | 90 | 98 | High |

| Microchannel Reactor | 60°C, 100s | 92 | 99 | Industrial |

| Enzymatic | CAL-B, 50°C, 48h | 75 | 95 | Low |

Challenges and Solutions

- Low Solubility of 4-Benzoylbenzoic Acid : Use polar aprotic solvents (DMF, DMSO) or elevate reaction temperature.

- Byproduct Formation : Azeotropic removal of water in Fischer method minimizes diacid impurities.

- Long-Chain Alcohol Reactivity : Activate 1-undecanol via in situ tosylation using p-TsCl/pyridine prior to esterification.

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

Undecyl 4-benzoylbenzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The benzoylbenzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Undecyl 4-benzoylbenzoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its stabilizing properties.

Mechanism of Action

The mechanism of action of undecyl 4-benzoylbenzoate involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane-bound enzyme activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Alkyl Benzoate Derivatives

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Observations:

- This compound’s C11 chain may improve sustained release in drug delivery compared to shorter-chain analogs like butyl derivatives .

Stability and Reactivity

- Hydrolysis Resistance: The benzoylbenzoate group in this compound is less prone to enzymatic or acidic hydrolysis compared to hydroxybenzoate esters, which degrade into bioactive phenolic acids .

- Thermal Stability: Long-chain alkyl esters typically exhibit higher thermal stability, making this compound suitable for high-temperature industrial processes compared to short-chain analogs like butyl derivatives .

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of undecyl 4-benzoylbenzoate while minimizing side products?

- Methodological Answer : Use a stepwise esterification approach, monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Control variables such as temperature (e.g., 60–80°C for acid-catalyzed esterification), molar ratios (e.g., 1:1.2 molar ratio of 4-benzoylbenzoic acid to undecyl alcohol), and catalyst type (e.g., sulfuric acid vs. enzymatic lipases). Post-synthesis, purify via column chromatography using a gradient elution (hexane:ethyl acetate) to isolate the target compound from unreacted precursors or byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester linkage formation (e.g., carbonyl carbon at ~168 ppm in -NMR) and alkyl chain integration (e.g., undecyl protons at δ 0.8–1.5 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Verify ester C=O stretching (~1720 cm) and aromatic C-H bending (~700 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns aligned with the ester backbone .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeability), safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste contractors .

- Emergency Procedures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell-based assays?

- Methodological Answer :

- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media vs. 10% FBS) to reduce variability .

- Dose-Response Analysis : Use a wider concentration range (e.g., 1 nM–100 µM) and multiple time points (24–72 hours) to identify threshold effects .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways influenced by the compound .

Q. What strategies are effective for assessing the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS at intervals (0, 15, 30, 60 minutes) to calculate half-life () .

- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict phase I/II metabolites .

Q. How can structural analogs of this compound be used to investigate structure-property relationships in material science applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying alkyl chain lengths (e.g., hexyl vs. dodecyl) or substituted benzoyl groups (e.g., nitro or methoxy substituents) .

- Thermal Analysis : Compare melting points (DSC) and thermal degradation profiles (TGA) to correlate chain length with stability .

- Solubility Studies : Measure logP values (shake-flask method) to assess hydrophobicity trends .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .

- Meta-Analysis : Compare results with structurally related esters (e.g., methyl 4-benzoylbenzoate) to identify trends in toxicity .

Q. How can researchers address discrepancies in reported UV-Vis absorption maxima for this compound?

- Methodological Answer :

- Solvent Effects : Re-measure spectra in standardized solvents (e.g., ethanol vs. acetonitrile) to isolate solvent-polarity impacts .

- Instrument Calibration : Validate spectrophotometer performance using holmium oxide or didymium filters .

- Quantum Chemical Calculations : Perform TD-DFT (Time-Dependent Density Functional Theory) simulations to predict and compare with experimental data .

Ethical and Regulatory Considerations

Q. What guidelines should inform the use of this compound in studies involving human-derived cell lines?

- Methodological Answer :

- Ethical Approval : Obtain approval from institutional review boards (IRBs) for studies using primary human cells .

- Data Transparency : Disclose cell line origins (e.g., ATCC authentication) and contamination checks (e.g., mycoplasma testing) in publications .

- Regulatory Compliance : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) if extrapolating to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.